Remacemide hydrochloride

Descripción general

Descripción

El éster metílico de CA-074 es un inhibidor de la catepsina B, una proteasa de cisteína lisosomal, que puede atravesar las membranas celulares. Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la catepsina B de forma selectiva e irreversible. El éster metílico de CA-074 se convierte en CA-074, la forma activa del inhibidor, por las esterasas celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El éster metílico de CA-074 se sintetiza mediante la esterificación de CA-074. La síntesis implica la reacción de CA-074 con metanol en presencia de un catalizador adecuado. La reacción se lleva a cabo normalmente bajo condiciones de reflujo para asegurar una esterificación completa .

Métodos de producción industrial

La producción industrial del éster metílico de CA-074 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de calidad industrial, y la reacción se lleva a cabo en grandes reactores. El producto se purifica posteriormente mediante técnicas como la cristalización o la cromatografía para alcanzar la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico de CA-074 se somete principalmente a hidrólisis para formar CA-074, el inhibidor activo de la catepsina B. Esta hidrólisis está catalizada por las esterasas celulares .

Reactivos y condiciones comunes

La hidrólisis del éster metílico de CA-074 a CA-074 se produce en condiciones fisiológicas en presencia de esterasas celulares. No se necesitan reactivos adicionales para esta reacción .

Principales productos formados

El principal producto formado por la hidrólisis del éster metílico de CA-074 es CA-074, que es la forma activa del inhibidor .

Aplicaciones en la investigación científica

El éster metílico de CA-074 tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Epilepsy

Overview : Remacemide hydrochloride has been extensively studied as an adjunctive therapy for patients with refractory epilepsy.

- Clinical Trials : A multicenter, randomized, double-blind study assessed the efficacy of this compound in 252 adults with refractory partial epilepsy. Patients received doses of 300 mg, 600 mg, or 1200 mg daily for up to 15 weeks. Results indicated that 23% of patients on the highest dose experienced a significant reduction in seizure frequency compared to 7% on placebo (P = 0.016) .

- Pharmacokinetics : The compound demonstrated a favorable pharmacokinetic profile with mild to moderate adverse effects such as dizziness and gastrointestinal disturbances .

| Dosage (mg/day) | Responder Rate (%) | Placebo Responder Rate (%) |

|---|---|---|

| 300 | 12 | 6 |

| 600 | 18 | 7 |

| 1200 | 23 | 7 |

Huntington's Disease

Overview : this compound has been explored in the context of Huntington's disease due to its NMDA receptor antagonism.

- Clinical Findings : In a controlled trial involving patients with Huntington's disease, a trend towards improvement in chorea was observed among subjects receiving remacemide at a dosage of 200 mg/day. Although the study did not show statistically significant differences in primary outcomes, it suggested potential benefits warranting further investigation .

- Animal Models : Studies using transgenic mouse models have indicated that remacemide, in combination with coenzyme Q10, can ameliorate motor deficits associated with Huntington's disease .

Parkinson's Disease

Overview : The potential of this compound to alleviate symptoms of Parkinson's disease has been investigated.

- Study Design : A multicenter, randomized controlled trial assessed the safety and tolerability of remacemide in early-stage Parkinson's disease patients not yet receiving dopaminergic treatment. The study involved three dosage levels (150 mg, 300 mg, and 600 mg) over five weeks .

- Results : While the primary focus was on safety, the modulation of glutamatergic activity by remacemide may offer symptomatic relief by reducing excitotoxicity in the basal ganglia .

Acute Ischemic Stroke

Overview : this compound has shown promise as a neuroprotective agent in models of acute ischemic stroke.

- Research Findings : Animal studies have demonstrated that remacemide can provide neuroprotection during hypoxic and ischemic events. A clinical trial assessed its safety and tolerability in patients with recent onset ischemic stroke . The results indicated that remacemide could be administered safely within hours of symptom onset.

Mecanismo De Acción

El éster metílico de CA-074 ejerce sus efectos inhibiendo la catepsina B. El compuesto se convierte en CA-074 por las esterasas celulares. CA-074 se une entonces al sitio activo de la catepsina B, formando un enlace covalente con el residuo de cisteína en el sitio activo. Esta inhibición irreversible evita que la catepsina B degrade sus sustratos, modulando así diversos procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad del éster metílico de CA-074

El éster metílico de CA-074 es único debido a su alta selectividad e inhibición irreversible de la catepsina B. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de la catepsina B en diversos procesos biológicos sin afectar a otras proteasas .

Actividad Biológica

Remacemide hydrochloride is a pharmaceutical compound primarily recognized for its role as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological properties have made it a subject of interest in various neurological conditions, including Huntington's disease, Parkinson's disease, and acute ischemic stroke. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Remacemide acts primarily by binding to the NMDA receptor complex in a non-competitive manner. This binding inhibits excitotoxicity, a process linked to neuronal damage in various neurodegenerative diseases. The compound is metabolized into a more potent active form known as FPL 12495, which exhibits stronger NMDA antagonistic properties. This metabolic transformation is crucial for its therapeutic effects, particularly in neuroprotection during ischemic events .

Pharmacokinetics

The pharmacokinetic profile of remacemide has been studied extensively. Key findings include:

- Absorption and Distribution : Following oral administration, remacemide achieves peak plasma concentrations within 1 hour. The compound and its active metabolite rapidly reach comparable concentrations in the brain .

- Dosing : Studies indicate that doses ranging from 200 mg to 800 mg per day are generally well tolerated, with higher doses correlating with increased efficacy in reducing symptoms associated with neurological disorders .

- Elimination : The half-life of remacemide is approximately 6 hours, necessitating multiple daily doses for sustained therapeutic effects .

Huntington's Disease

A randomized controlled trial assessed the efficacy of remacemide in patients with Huntington's disease. Participants receiving 200 mg/day showed a trend toward improvement in chorea symptoms compared to placebo, although results were not statistically significant. The study highlighted the need for further investigation into longer-term effects and higher dosages .

Parkinson's Disease

In preclinical studies involving parkinsonian rhesus monkeys, remacemide demonstrated significant antiparkinsonian effects when combined with levodopa-carbidopa therapy. This combination resulted in improved motor function without inducing hyperactivity, suggesting a favorable side effect profile .

Ischemic Stroke

Research has indicated that remacemide may offer neuroprotective benefits in acute ischemic stroke scenarios. A study involving patients treated within 12 hours post-stroke showed that doses of 400 mg twice daily were well tolerated and achieved neuroprotective plasma concentrations .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of remacemide:

Propiedades

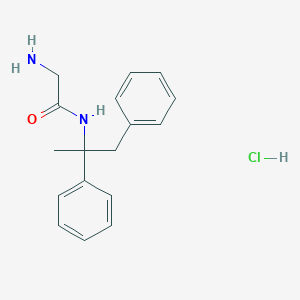

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMIUSWZXGTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045683 | |

| Record name | Remacemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111686-79-4 | |

| Record name | Remacemide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111686-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111686794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMACEMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ST2B6HIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.